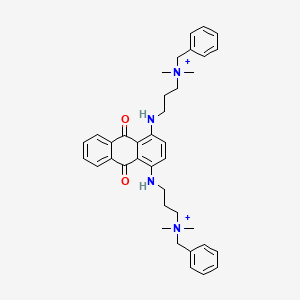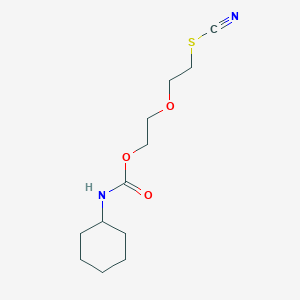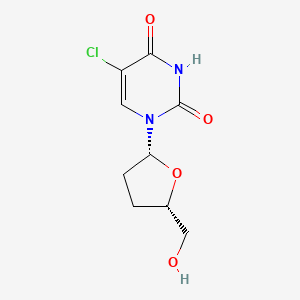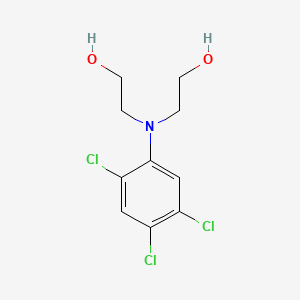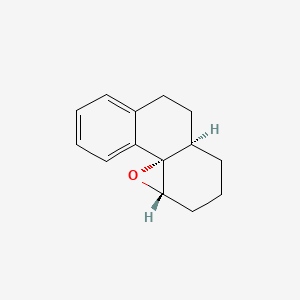
Ccris 7423
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ccris 7423 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its role in various chemical reactions and its potential use in industrial and medical applications.
Preparation Methods
The preparation of Ccris 7423 involves specific synthetic routes and reaction conditions. One common method includes the use of gas chromatography and flame ionization detection to determine the presence of oxygenates in hydrocarbon matrices . This method is crucial in the manufacture of ethene, propene, and other hydrocarbons, where oxygenates are trace impurities that can decrease catalyst activity in downstream polymerization processes .
Chemical Reactions Analysis
Ccris 7423 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The determination of oxygenates in hydrocarbon matrices by gas chromatography is one of the key reactions involving this compound . Common reagents used in these reactions include alcohols, ethers, aldehydes, and ketones . The major products formed from these reactions are typically hydrocarbons with reduced oxygenate content, which are essential for various industrial applications .
Scientific Research Applications
Ccris 7423 has a wide range of scientific research applications. It is used in the study of chemical reactions and the development of new synthetic methods. In biology and medicine, this compound is investigated for its potential role in inhibiting specific pathways, such as the PI3K/mTOR pathway, which is frequently activated in certain types of cancer . This compound has shown promise in inducing TP53-dependent apoptosis in ovarian clear cell adenocarcinoma, making it a potential candidate for targeted cancer therapy .
Mechanism of Action
The mechanism of action of Ccris 7423 involves its role as a dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) . By inhibiting these pathways, this compound can induce apoptosis in cancer cells, particularly those with wild-type TP53 . This action is achieved through the inhibition of PI3Kα and mTOR, leading to decreased phosphorylation of MDM2 and increased phosphorylation of TP53 at Ser46 .
Comparison with Similar Compounds
Ccris 7423 can be compared with other similar compounds that inhibit the PI3K/mTOR pathway. Some of these compounds include DS-7423, which also targets the PI3K/mTOR pathway and has shown similar antitumor activity . The uniqueness of this compound lies in its specific inhibition profile and its potential to induce TP53-dependent apoptosis, making it a valuable compound for targeted cancer therapy .
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique properties and mechanisms of action make it a valuable tool for research and potential therapeutic applications. Further studies are needed to fully understand its capabilities and to explore its full range of applications.
Properties
CAS No. |
121958-18-7 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
(1S,10R,14S)-15-oxatetracyclo[8.5.0.01,14.02,7]pentadeca-2,4,6-triene |
InChI |
InChI=1S/C14H16O/c1-2-6-12-10(4-1)8-9-11-5-3-7-13-14(11,12)15-13/h1-2,4,6,11,13H,3,5,7-9H2/t11-,13+,14+/m1/s1 |
InChI Key |
IXAZAWBLHKNAOT-XBFCOCLRSA-N |
Isomeric SMILES |
C1C[C@@H]2CCC3=CC=CC=C3[C@]24[C@H](C1)O4 |
Canonical SMILES |
C1CC2CCC3=CC=CC=C3C24C(C1)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


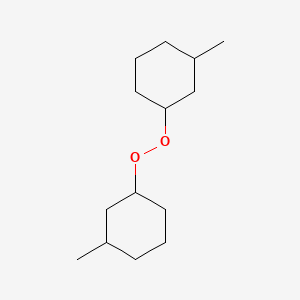
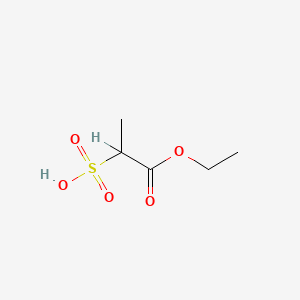
![12-Methyl-12h-benzo[a]phenothiazine](/img/structure/B12790299.png)
![4-chloro-7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12790307.png)


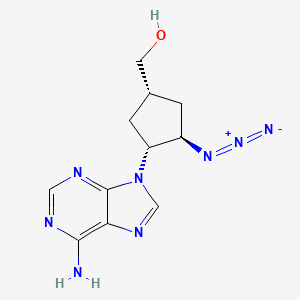
![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbonitrile](/img/structure/B12790354.png)

![{4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile](/img/structure/B12790368.png)
